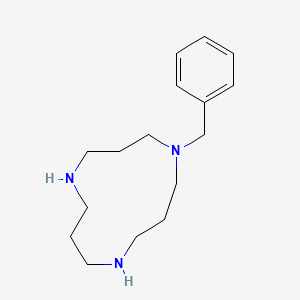

1,5,9-Triazacyclododecane, 1-(phenylmethyl)-

Übersicht

Beschreibung

Molecular Structure Analysis

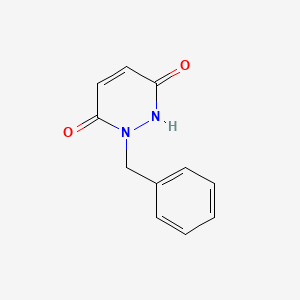

The molecular structure of 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- is characterized by a cyclic structure with three nitrogen atoms. The SMILES string representation of the molecule is C1CNCCCNCCCNC1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- include a boiling point of 77-78 °C/3 mmHg (lit.) and a melting point of 32-35 °C (lit.) . The density is 0.91 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen

- Mono-N-Benzyl TACD serves as an excellent ligand for metal ions. Its macrocyclic structure allows it to form stable complexes with transition metals such as nickel, copper, and zinc. These complexes find applications in catalysis, molecular recognition, and supramolecular chemistry .

- The compound’s triazacyclododecane backbone makes it an effective chelating agent. It can bind to metal ions, facilitating their removal from the body. Researchers explore its potential in treating heavy metal poisoning and as a contrast agent in medical imaging .

- The benzyl-substituted TACD can be labeled with fluorescent dyes or radioisotopes. These modified compounds act as molecular imaging agents, allowing researchers to visualize specific biological processes, track drug delivery, and study cellular uptake .

- Researchers explore the self-assembly properties of Mono-N-Benzyl TACD . Its ability to form host-guest complexes with other molecules opens avenues for designing functional materials, such as molecular sensors and drug carriers .

- The chiral environment created by the TACD scaffold influences the stereochemistry of reactions. Researchers investigate its use as a chiral catalyst in asymmetric synthesis, enantioselective transformations, and organic reactions .

Metal Complexation and Coordination Chemistry

Chelation Therapy

Molecular Imaging Agents

Supramolecular Chemistry

Catalysis and Enantioselective Reactions

Wirkmechanismus

Target of Action

1-Benzyl-1,5,9-triazacyclododecane, also known as Mono-N-Benzyl TACD, primarily targets transition metal centers . It has been shown to interact with a series of transition metal centers, leading to the formation of various complexes .

Mode of Action

The compound interacts with its targets through coordination chemistry . It forms complexes with transition metals, as evidenced by structural analysis of an unusual triply-bridged Ni(II) dimer and a mononuclear W(CO)5 complex . This interaction leads to changes in the properties of the transition metal centers, affecting their reactivity and other characteristics .

Biochemical Pathways

It has been suggested that the compound and its metal complexes can induce the left-handed form of poly d(gc), a form of dna . This suggests that the compound may influence DNA structure and function, potentially affecting various biochemical pathways.

Result of Action

The primary result of the action of 1-Benzyl-1,5,9-triazacyclododecane is its ability to modulate the structure of DNA. Specifically, it can induce the formation of the left-handed form of poly d(GC) . This could potentially have significant effects at the molecular and cellular levels, influencing gene expression and other cellular processes.

Action Environment

The action of 1-Benzyl-1,5,9-triazacyclododecane can be influenced by various environmental factors. For instance, the presence or absence of metal ions, the linker length in the case of dinucleating ligands, and the type of metal ion can all affect the compound’s ability to induce the left-handed form of poly d(GC)

Eigenschaften

IUPAC Name |

1-benzyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-2-7-16(8-3-1)15-19-13-5-11-17-9-4-10-18-12-6-14-19/h1-3,7-8,17-18H,4-6,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFEZGASHWCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCN(CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445809 | |

| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174192-34-8 | |

| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

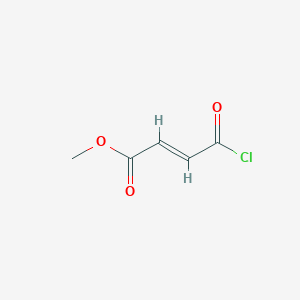

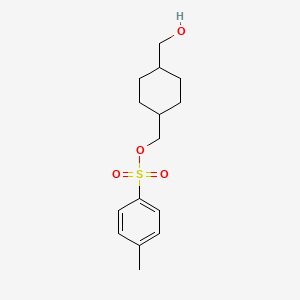

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Tetrazole, 1-[(phenylmethoxy)methyl]-](/img/structure/B3048469.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)

![6-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3,6-dicarboxylate](/img/structure/B3048483.png)

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)